Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-,delta-lactone, (1alpha,3beta,22R)-
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Overview
Description
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is a complex organic compound with a molecular formula of C40H62O15. This compound is known for its intricate structure, which includes multiple hydroxyl groups, an acetyloxy group, and a delta-lactone ring. It is a derivative of ergosterol, a sterol found in fungi and some plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- typically involves multiple steps starting from ergosterol. The process includes:
Oxidation: Ergosterol is oxidized to introduce the necessary functional groups.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.
Lactonization: The formation of the delta-lactone ring is achieved through intramolecular esterification under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms to produce ergosterol, followed by chemical modification to obtain the desired compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in fungal metabolism and its potential as an antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mechanism of Action
The mechanism of action of Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in sterol biosynthesis, leading to disrupted cell membrane integrity in fungi. This makes it a potential antifungal agent. Additionally, its anti-inflammatory and anticancer effects are thought to be mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The parent compound from which Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is derived.
Withanoside IV: Another compound with a similar sterol backbone but different functional groups and biological activities.
Withanoside V: A withanolide derivative with structural similarities but distinct pharmacological properties.
Uniqueness
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is unique due to its specific combination of functional groups and the presence of a delta-lactone ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
78916-78-6 |
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Molecular Formula |
C30H44O6 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
[(1S,3R,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate |
InChI |
InChI=1S/C30H44O6/c1-16-13-26(36-27(33)17(16)2)30(6,34)24-10-9-22-21-8-7-19-14-20(32)15-25(35-18(3)31)29(19,5)23(21)11-12-28(22,24)4/h7,20-26,32,34H,8-15H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,28+,29+,30-/m1/s1 |
InChI Key |
ANGCIHCSPJLGME-RKCWJGHXSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O)OC(=O)C)C)C)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC(=O)C)C)C)O)C |
Origin of Product |
United States |
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